N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N~1~-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE typically involves the following steps:
Formation of 6-bromo-1,3-benzothiazole: This can be achieved by bromination of 1,3-benzothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Cyclopropanecarboxamide formation: The cyclopropanecarboxamide group can be introduced by reacting cyclopropanecarboxylic acid with an amine, followed by coupling with the 6-bromo-1,3-benzothiazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation and reduction reactions: The benzothiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K~2~CO~3~), and various nucleophiles.
Oxidation reactions: Reagents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield N-substituted benzothiazole derivatives, while oxidation of the benzothiazole ring can produce sulfoxides or sulfones.
Scientific Research Applications
N~1~-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Biological Studies: The compound can be used to study the biological pathways and mechanisms of action of benzothiazole derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of N1-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The bromine atom and the benzothiazole ring can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways. The cyclopropane carboxamide group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzothiazole: A simpler derivative without the cyclopropane carboxamide group.
1,3-Benzothiazole-2-amine: Another benzothiazole derivative with an amino group instead of the bromine atom.
N-(6-Bromo-1,3-benzothiazol-2-yl)-N’-phenylurea: A compound with a urea group instead of the cyclopropane carboxamide group.
Uniqueness
N~1~-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE is unique due to the presence of both the bromine atom and the cyclopropane carboxamide group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H9BrN2OS |
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Molecular Weight |
297.17 g/mol |
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H9BrN2OS/c12-7-3-4-8-9(5-7)16-11(13-8)14-10(15)6-1-2-6/h3-6H,1-2H2,(H,13,14,15) |
InChI Key |
DMRCQAFFSVEPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
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